Cyclobutyl(furan-2-yl)methanamine
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Overview
Description
Cyclobutyl(furan-2-yl)methanamine is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . This compound features a cyclobutyl group attached to a furan ring via a methanamine linkage. It is primarily used in research settings and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclobutyl(furan-2-yl)methanamine can be synthesized through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the radical bromination of a methyl group followed by conversion to the corresponding phosphonate and subsequent reactions .
Industrial Production Methods: . These services ensure the compound is produced with high purity and consistency for research purposes.
Chemical Reactions Analysis
Types of Reactions: Cyclobutyl(furan-2-yl)methanamine undergoes various chemical reactions, including:
Substitution: Reactions involving the replacement of functional groups, often facilitated by catalysts and specific reagents.
Common Reagents and Conditions:
Oxidation: PhI(OAc)2 and TEMPO as oxidizing agents.
Substitution: Palladium catalysts and boron reagents for Suzuki–Miyaura coupling.
Major Products: The major products formed from these reactions include various substituted derivatives and carbonyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Cyclobutyl(furan-2-yl)methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of Cyclobutyl(furan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, furan derivatives are known to act on various receptors and enzymes, influencing biological processes such as enzyme inhibition and receptor modulation . The exact molecular targets and pathways for this compound are still under investigation, but it is believed to interact with similar targets as other furan derivatives .
Comparison with Similar Compounds
(5-Phenylfuran-2-yl)methanamine: Shares a similar furan-based structure and is used in similar research applications.
(5-(Pyridin-3-yl)furan-2-yl)methanamine: Another furan derivative with comparable biological activities.
Uniqueness: Cyclobutyl(furan-2-yl)methanamine is unique due to its cyclobutyl group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
cyclobutyl(furan-2-yl)methanamine |
InChI |
InChI=1S/C9H13NO/c10-9(7-3-1-4-7)8-5-2-6-11-8/h2,5-7,9H,1,3-4,10H2 |
InChI Key |
YBUKTUHQDKFMPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(C2=CC=CO2)N |
Origin of Product |
United States |
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